molecular formula C6H9NO2 B077304 Propyl cyanoacetate CAS No. 14447-15-5

Propyl cyanoacetate

Cat. No.: B077304
CAS No.: 14447-15-5
M. Wt: 127.14 g/mol
InChI Key: NLFIMXLLXGTDME-UHFFFAOYSA-N
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Description

Propyl cyanoacetate is an organic compound with the molecular formula C₆H₉NO₂. It is an ester derived from cyanoacetic acid and propanol. This compound is known for its applications in organic synthesis, particularly in the formation of various heterocyclic compounds. It is a colorless liquid with a characteristic odor and is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

Target of Action

Propyl cyanoacetate, also known as acetic acid, cyano-, propyl ester , is primarily used in the synthesis of cyanoacrylate adhesives . The primary targets of this compound are the materials to which these adhesives are applied. The compound forms strong bonds with a wide range of materials, making it a versatile adhesive.

Mode of Action

The mode of action of this compound is based on its ability to rapidly polymerize in the presence of moisture . This is due to the presence of two strong electroacceptor groups in the molecule, the nitrile and ester groups . These groups lead to the polarization of the double bond in the molecule, triggering rapid anionic polymerization upon initiation by adsorbed moisture . This results in the formation of a cohesively strong high molecular weight polymer .

Biochemical Pathways

The Knoevenagel reaction, a condensation of carbonyl compounds with compounds containing active methylene groups in the presence of bases, is the basis of the industrial method for producing monomeric cyanoacrylates .

Pharmacokinetics

It’s important to note that the compound has a molecular weight of 1271412 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties if it were to enter the body.

Result of Action

The primary result of this compound’s action is the formation of a strong, durable adhesive bond . This bond is formed due to the rapid polymerization of the compound, resulting in a high molecular weight polymer . This polymer has excellent adhesion to most materials, making it a valuable tool in various fields of engineering and medicine .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of moisture . Moisture initiates the polymerization process, leading to the formation of the adhesive bond . Therefore, the compound’s action, efficacy, and stability can be influenced by the humidity and temperature of the environment in which it is used .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl cyanoacetate can be synthesized through the esterification of cyanoacetic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The raw materials, cyanoacetic acid and propanol, are fed into a reactor along with a catalyst. The reaction mixture is heated, and the ester is continuously distilled off to drive the reaction to completion. The crude product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Propyl cyanoacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

    Condensation Reactions: The active methylene group in this compound can undergo condensation reactions with aldehydes and ketones to form β-keto esters and other related compounds.

    Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield cyanoacetic acid and propanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.

    Condensation Reactions: Aldehydes, ketones, and bases like sodium ethoxide are typical reagents.

    Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.

Major Products Formed:

    Substituted Derivatives: Various substituted cyanoacetates.

    β-Keto Esters: Formed through condensation reactions.

    Cyanoacetic Acid and Propanol: Products of hydrolysis.

Scientific Research Applications

Propyl cyanoacetate has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.

    Pharmaceuticals: It serves as an intermediate in the production of active pharmaceutical ingredients.

    Agrochemicals: Used in the synthesis of herbicides and pesticides.

    Material Science: Employed in the preparation of polymers and other advanced materials.

Comparison with Similar Compounds

    Methyl Cyanoacetate: Similar in structure but with a methyl group instead of a propyl group.

    Ethyl Cyanoacetate: Contains an ethyl group instead of a propyl group.

    Butyl Cyanoacetate: Contains a butyl group instead of a propyl group.

Comparison: Propyl cyanoacetate is unique due to its specific alkyl chain length, which can influence its reactivity and physical properties. Compared to methyl and ethyl cyanoacetates, this compound may exhibit different solubility and boiling points, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

propyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-5-9-6(8)3-4-7/h2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFIMXLLXGTDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073400
Record name Acetic acid, cyano-, propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14447-15-5
Record name Propyl cyanoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14447-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl cyanoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014447155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, cyano-, propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl cyanoacetate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.915
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Synthesis routes and methods

Procedure details

Cyanoacetic acid (85.5 g; 1.0 mol), 1-propanol (120 g; 2.0 mol) and p-toluenesulfonic acid monohydrate (1.00 g; 0.005 mol) were introduced into a 500 ml flask. The mixture was slowly heated to a maximum of 105° C. while collecting distillates at 88-90° C. The pressure was reduced so that the flask was maintained at 105-110° C. and the distillates were collected continuously, and the propanol was returned to the flask. After distilling off the unreacted propanol, the n-propyl cyanoacetate (bp 100° C./23 mm Hg) was collected as a clear liquid. The yield was 122 g (96% of theoretical) and its purity was >99% (GC assay).
Quantity
85.5 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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